tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate
Overview
Description
Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate is a chemical compound belonging to the class of hydrazinecarboxylates. It is a white crystalline powder with a molecular weight of 287.36 g/mol.
Preparation Methods
The synthesis of tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazine with 4-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the benzoyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has a similar tert-butyl group but differs in its piperazine ring structure.
Tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound also contains a tert-butyl group and a hydrazine moiety but has a different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[(4-methylbenzoyl)amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-5-7-10(8-6-9)11(16)14-15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWBLEISSGBHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514565 | |
Record name | tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
820209-69-6 | |
Record name | tert-Butyl 2-(4-methylbenzoyl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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